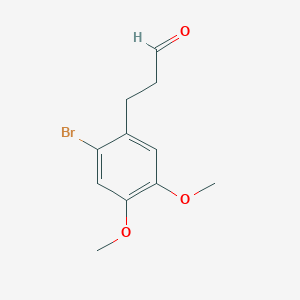

3-(2-Bromo-4,5-dimethoxyphenyl)propanal

CAS No.:

Cat. No.: VC16945238

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO3 |

|---|---|

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | 3-(2-bromo-4,5-dimethoxyphenyl)propanal |

| Standard InChI | InChI=1S/C11H13BrO3/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | VSYMKNOAVCRQMH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)CCC=O)Br)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a propanal backbone (CH3-CH2-CHO) attached to a 2-bromo-4,5-dimethoxyphenyl aromatic ring. The methoxy groups at positions 4 and 5 enhance electron density, influencing reactivity in electrophilic substitutions, while the bromine atom at position 2 introduces steric and electronic effects critical for regioselective transformations .

Key Structural Features:

-

Molecular Formula: C12H15BrO3 (calculated based on structural analogy to related compounds ).

-

Functional Groups: Aldehyde (-CHO), methoxy (-OCH3), and bromine substituents.

Spectroscopic Characterization

While direct NMR data for 3-(2-Bromo-4,5-dimethoxyphenyl)propanal are unavailable, analogous compounds provide reference benchmarks:

-

1H NMR: Methoxy protons typically resonate at δ 3.70–3.85 ppm, while aldehydic protons appear near δ 9.5–10.0 ppm .

-

13C NMR: The aldehyde carbon is expected at δ ~190–200 ppm, with aromatic carbons adjacent to bromine showing deshielding effects .

Physicochemical Properties

Thermodynamic and Physical Parameters

Data for the closely related nitrile analog, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS 35249-62-8), offer insights into expected trends :

| Property | Value (Nitrile Analog) | Inferred Value (Propanal) |

|---|---|---|

| Molecular Weight (g/mol) | 270.122 | ~272.11 |

| Density (g/cm³) | 1.4 ± 0.1 | 1.2–1.3 |

| Boiling Point (°C) | 379.4 ± 37.0 | 250–300 (decomp.) |

| Flash Point (°C) | 183.3 ± 26.5 | 150–170 |

The aldehyde’s lower molecular weight and reduced polarity compared to the nitrile likely result in a lower boiling point and altered solubility profile.

Stability and Reactivity

-

Thermal Stability: Susceptible to decomposition above 200°C due to aldehyde oxidation and possible demethylation .

-

Reactivity: The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., aldol reactions), while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthesis Methodologies

Alternative Pathways

-

Oxidation of Propanol Derivatives: Oxidation of 3-(2-Bromo-4,5-dimethoxyphenyl)propanol using pyridinium chlorochromate (PCC) or Swern conditions .

-

Hydrolysis of Enol Ethers: Acid-catalyzed hydrolysis of protected enol ether intermediates, as reported in α-aryl aldehyde syntheses .

Applications in Pharmaceutical Synthesis

Role in Ivabradine Production

3-(2-Bromo-4,5-dimethoxyphenyl)propanal is hypothesized to serve as a precursor to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in ivabradine synthesis . Ivabradine, a selective sinus node inhibitor, requires bicyclic amine intermediates derived from nitrile reduction and cyclization .

Critical Steps:

-

Nitrile to Amine Conversion: Catalytic hydrogenation of the nitrile group to a primary amine.

-

Cyclization: Intramolecular reactions form the bicyclic core of ivabradine .

Future Research Directions

-

Optimized Synthetic Routes: Develop one-pot methodologies to improve yield and reduce purification steps.

-

Catalytic Asymmetric Synthesis: Employ organocatalysts for enantioselective aldehyde synthesis, as hinted in RSC methodologies .

-

Biological Screening: Evaluate antimicrobial and anticancer activities of derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume